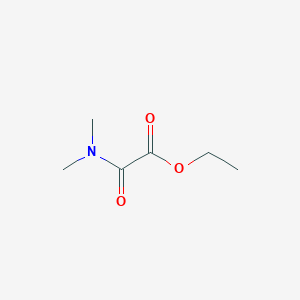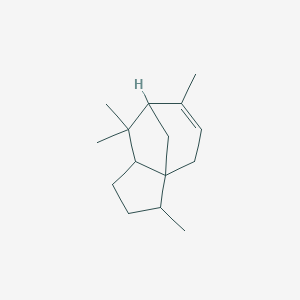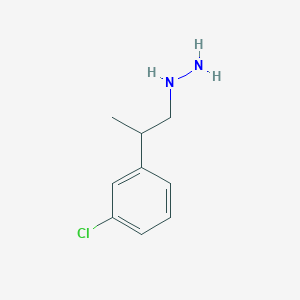
2-(3-Chlorophenyl)propylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)propylhydrazine, also known as CP-154,526, is a synthetic compound that belongs to the class of selective corticotropin-releasing factor receptor 1 (CRF1) antagonists. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders, such as anxiety and depression.
Mecanismo De Acción
2-(3-Chlorophenyl)propylhydrazine exerts its pharmacological effects by selectively blocking the CRF1 receptor, which is primarily expressed in the brain regions involved in stress and anxiety regulation, such as the amygdala and hippocampus. By inhibiting the binding of CRF to its receptor, 2-(3-Chlorophenyl)propylhydrazine can reduce the release of stress hormones, such as cortisol and adrenaline, and modulate the activity of the HPA axis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(3-Chlorophenyl)propylhydrazine can produce a range of biochemical and physiological effects in animal models and human subjects. These include reduced anxiety-like behavior, decreased stress-induced corticosterone release, and improved cognitive function. 2-(3-Chlorophenyl)propylhydrazine has also been shown to enhance the effects of antidepressant drugs, such as fluoxetine, in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-Chlorophenyl)propylhydrazine as a research tool is its high selectivity and specificity for the CRF1 receptor. This allows researchers to selectively target the CRF1 receptor without affecting other receptors or systems in the body. However, one limitation of 2-(3-Chlorophenyl)propylhydrazine is its relatively short half-life and rapid metabolism, which can limit its effectiveness in some experimental settings.
Direcciones Futuras
For research on 2-(3-Chlorophenyl)propylhydrazine may include the development of more potent and selective CRF1 antagonists, the investigation of its effects on other systems and disorders, and the exploration of its potential as a combination therapy with other drugs.
Métodos De Síntesis
The synthesis of 2-(3-Chlorophenyl)propylhydrazine involves the reaction of 3-chlorobenzaldehyde with propylhydrazine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)propylhydrazine has been widely used in scientific research as a tool to investigate the role of the CRF1 receptor in stress-related disorders. Studies have shown that CRF1 receptors are involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the body's response to stress. By blocking the CRF1 receptor, 2-(3-Chlorophenyl)propylhydrazine can modulate the HPA axis and reduce the physiological and behavioral responses to stress.
Propiedades
Número CAS |
16602-97-4 |
|---|---|
Nombre del producto |
2-(3-Chlorophenyl)propylhydrazine |
Fórmula molecular |
C9H13ClN2 |
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)propylhydrazine |
InChI |
InChI=1S/C9H13ClN2/c1-7(6-12-11)8-3-2-4-9(10)5-8/h2-5,7,12H,6,11H2,1H3 |
Clave InChI |
OBRDCSSSDNLWTA-UHFFFAOYSA-N |
SMILES |
CC(CNN)C1=CC(=CC=C1)Cl |
SMILES canónico |
CC(CNN)C1=CC(=CC=C1)Cl |
Sinónimos |
1-(m-Chloro-α-methylphenethyl)hydrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



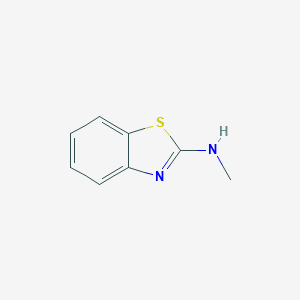
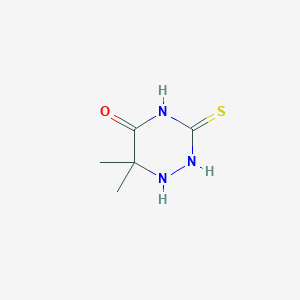
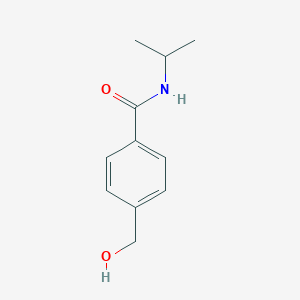
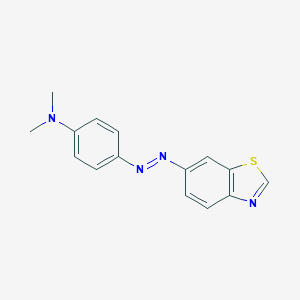
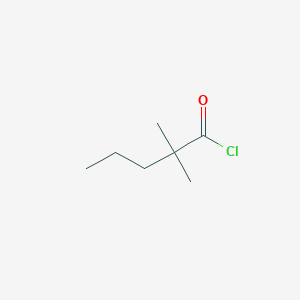
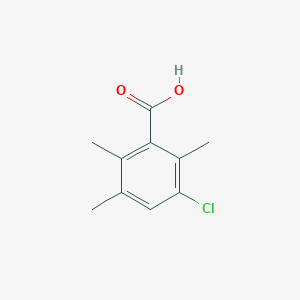
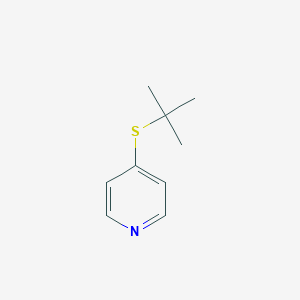
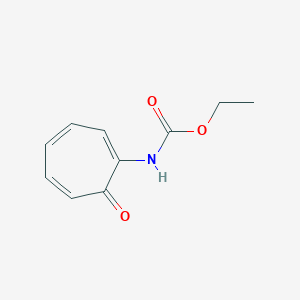
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
